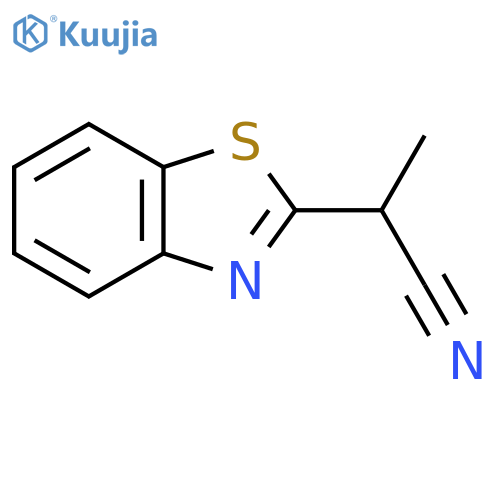

Cas no 2111159-40-9 (2-(1,3-benzothiazol-2-yl)propanenitrile)

2-(1,3-benzothiazol-2-yl)propanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(1,3-benzothiazol-2-yl)propanenitrile

- SCHEMBL11516409

- EN300-1770693

- 2-(Benzo[d]thiazol-2-yl)propanenitrile

- 2111159-40-9

-

- インチ: 1S/C10H8N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,1H3

- InChIKey: HBFODRKNDXOVTJ-UHFFFAOYSA-N

- ほほえんだ: S1C2C=CC=CC=2N=C1C(C#N)C

計算された属性

- せいみつぶんしりょう: 188.04081944g/mol

- どういたいしつりょう: 188.04081944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

2-(1,3-benzothiazol-2-yl)propanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770693-5.0g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 5g |

$3645.0 | 2023-06-03 | |

| 1PlusChem | 1P0288JH-1g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 1g |

$1615.00 | 2023-12-19 | |

| 1PlusChem | 1P0288JH-100mg |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 100mg |

$602.00 | 2023-12-19 | |

| Aaron | AR0288RT-50mg |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 50mg |

$428.00 | 2025-02-15 | |

| Enamine | EN300-1770693-1.0g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 1g |

$1256.0 | 2023-06-03 | |

| Enamine | EN300-1770693-2.5g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 2.5g |

$2464.0 | 2023-09-20 | |

| Enamine | EN300-1770693-0.25g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 0.25g |

$623.0 | 2023-09-20 | |

| Enamine | EN300-1770693-10g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 10g |

$5405.0 | 2023-09-20 | |

| Enamine | EN300-1770693-1g |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 1g |

$1256.0 | 2023-09-20 | |

| Aaron | AR0288RT-500mg |

2-(1,3-benzothiazol-2-yl)propanenitrile |

2111159-40-9 | 95% | 500mg |

$1373.00 | 2025-02-15 |

2-(1,3-benzothiazol-2-yl)propanenitrile 関連文献

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-(1,3-benzothiazol-2-yl)propanenitrileに関する追加情報

Professional Introduction to Compound with CAS No. 2111159-40-9 and Product Name: 2-(1,3-benzothiazol-2-yl)propanenitrile

The compound with the CAS number 2111159-40-9 and the product name 2-(1,3-benzothiazol-2-yl)propanenitrile represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The benzothiazole moiety, a prominent feature in this molecule, is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for designing novel therapeutic agents.

Recent studies have highlighted the importance of 2-(1,3-benzothiazol-2-yl)propanenitrile in the development of innovative pharmaceuticals. The benzothiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors, which are critical in modulating physiological processes. The nitrile group appended to the benzothiazole core further enhances the compound's pharmacological profile by contributing to its lipophilicity and metabolic stability. These attributes make it an attractive candidate for further exploration in drug discovery.

In the realm of medicinal chemistry, the synthesis and characterization of 2-(1,3-benzothiazol-2-yl)propanenitrile have been subjects of extensive research. The compound's structural versatility allows for modifications that can fine-tune its biological activity. For instance, researchers have investigated derivatives of this molecule to enhance their binding affinity to specific targets or to improve their pharmacokinetic properties. Such modifications are crucial in developing drugs that are not only effective but also safe and well-tolerated by patients.

The benzothiazole scaffold is particularly interesting due to its presence in numerous FDA-approved drugs. Its structural motif is found in medications used to treat a variety of conditions, including infections, inflammation, and even certain types of cancer. The nitrile group in 2-(1,3-benzothiazol-2-yl)propanenitrile adds another layer of functionality that can be exploited for therapeutic purposes. For example, nitriles have been shown to exhibit antimicrobial properties and can be converted into other pharmacologically active groups through chemical transformations.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of 2-(1,3-benzothiazol-2-yl)propanenitrile at the molecular level. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets, providing insights that can guide the design of more effective derivatives. These computational approaches are complemented by experimental studies, which provide empirical data on the compound's biological activity and pharmacokinetic properties.

The synthesis of 2-(1,3-benzothiazol-2-yl)propanenitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzothiazole ring system typically involves cyclization reactions, while the attachment of the nitrile group can be achieved through various methods, such as cyanation reactions or oxidation of hydroxamic acids. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are all critical considerations in pharmaceutical manufacturing.

One of the most promising applications of 2-(1,3-benzothiazol-2-yl)propanenitrile is in the development of anticancer agents. Benzothiazole derivatives have been shown to inhibit key enzymes involved in tumor growth and progression. The nitrile group can be further functionalized to enhance binding interactions with cancer-specific targets. Preclinical studies have demonstrated that certain benzothiazole-based compounds exhibit potent antitumor activity without significant toxicity to normal cells. These findings hold great promise for future clinical applications.

In addition to its anticancer potential, 2-(1,3-benzothiazol-2-yl)propanenitrile has shown promise as an antimicrobial agent. The benzothiazole moiety is known to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. The nitrile group can also contribute to antimicrobial activity by interfering with bacterial metabolic pathways. Such properties make this compound a candidate for developing new antibiotics to combat drug-resistant bacterial infections.

The development of novel therapeutic agents often requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. 2-(1,3-benzothiazol-2-yl)propanenitrile serves as an excellent example of how collaboration can lead to innovative drug discovery. By combining synthetic chemistry expertise with biological knowledge, researchers can design molecules that target specific disease mechanisms effectively.

As research continues to uncover new applications for 2-(1,3-benzothiazol-2-yl)propanenitrile, it is likely that this compound will play an increasingly important role in pharmaceutical development. Its unique structural features offer a rich foundation for designing next-generation drugs that address unmet medical needs. With ongoing advancements in synthetic methodologies and computational tools, the future looks bright for compounds like this one in contributing to advancements in human health.

2111159-40-9 (2-(1,3-benzothiazol-2-yl)propanenitrile) 関連製品

- 1261784-21-7(6-Hydroxyquinoline-2-carboxaldehyde)

- 1082119-64-9(5-(4-tert-Butyl-phenoxy)-furan-2-carbaldehyde)

- 35333-22-3(8-(4-chlorophenyl)-8-oxooctanoic acid)

- 2005282-00-6(4-(3-methoxypropyl)-4-methyl-4H,5H,6H,7H-furo3,2-cpyridine)

- 149117-85-1(ethyl (R)-2-Boc-amino-4-pentenoate)

- 1361580-69-9(2-Fluoro-5-iodo-3-(perchlorophenyl)pyridine)

- 1038363-71-1(1-Cyclopentyl-1H-imidazole-2-thiol)

- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)

- 876607-76-0((2E,4E,6E,8E)-2,4,6,8-Decatetraenoic Acid)

- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)